1-(4-Chloro-2-methoxyphenyl)propan-1-one
Overview
Description
1-(4-Chloro-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow solid with a distinct odor. This compound is known for its solubility in organic solvents such as ethanol, acetone, and ether . It is primarily used in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chloro-2-methoxyphenyl)propan-1-one are currently unknown. This compound is a derivative of propanone and contains a chloro and methoxy group attached to a phenyl ring
Mode of Action
Based on its structural similarity to other phenylpropanones, it may undergo electrophilic aromatic substitution . In this reaction, the compound could act as an electrophile, forming a sigma bond with a target molecule and generating a positively charged intermediate. This intermediate could then lose a proton, reforming aromaticity .
Biochemical Pathways
Phenylpropanones are often involved in various biochemical pathways, including those related to cellular signaling, metabolism, and enzymatic reactions .
Pharmacokinetics
The compound’s molecular weight of 198.65 suggests it may have suitable properties for absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in a dry room at normal temperature , suggesting that it may be stable under these conditions.
Preparation Methods
The synthesis of 1-(4-Chloro-2-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4-Chloro-2-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often utilizes this compound.
Industry: It serves as a precursor in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-(4-Chloro-2-methoxyphenyl)propan-1-one can be compared with other similar compounds, such as:
3-Chloro-1-(4-methoxyphenyl)propan-1-one: This compound has a similar structure but differs in the position of the chlorine atom on the aromatic ring.
4-Chloro-3-methoxybenzaldehyde: Another related compound, which serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELVKTMDDXVZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275551 | |
Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36871-55-3 | |
Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36871-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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